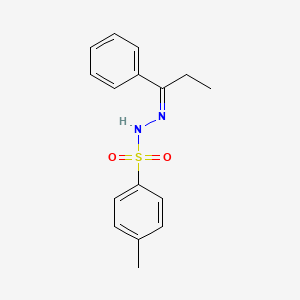
Propiophenone (P-tosyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propiophenone (P-tosyl)hydrazone is an organic compound with the molecular formula C16H18N2O2S and a molecular weight of 302.398 g/mol . It is a derivative of propiophenone, where the hydrazone group is substituted with a p-tosyl group. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Propiophenone (P-tosyl)hydrazone can be synthesized through the reaction of propiophenone with p-toluenesulfonylhydrazide. The reaction typically occurs in an organic solvent such as ethanol, with hydrochloric acid as a catalyst . The general reaction is as follows:
Propiophenone+p-Toluenesulfonylhydrazide→Propiophenone (P-tosyl)hydrazone+Water
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
Propiophenone (P-tosyl)hydrazone undergoes several types of chemical reactions:
Reduction: It can be reduced to the corresponding alkane using reagents such as sodium borohydride or borane.
Substitution: In the Shapiro reaction, it acts as a leaving group in elimination reactions, which require a strong base.
Cyclopropanation: Tosylhydrazone salts can react with metals to form metal carbenes, which are used in cyclopropanations and epoxidations.
Applications De Recherche Scientifique
Propiophenone (P-tosyl)hydrazone is used in various scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of other organic compounds.
Medicinal Chemistry: Hydrazone derivatives, including this compound, have shown potential antimicrobial, antituberculosis, and antioxidant activities.
Catalysis: It is used in catalytic reactions, such as the formation of metal carbenes for cyclopropanation.
Mécanisme D'action
The mechanism of action of propiophenone (P-tosyl)hydrazone involves the formation of a hydrazone anion through deprotonation. This anion has a resonance structure that places a double bond between the nitrogens and a negative charge on carbon . The hydrazone anion can then undergo further reactions, such as protonation or elimination, to form various products.
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C16H18N2O2S |
|---|---|
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
4-methyl-N-[(Z)-1-phenylpropylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C16H18N2O2S/c1-3-16(14-7-5-4-6-8-14)17-18-21(19,20)15-11-9-13(2)10-12-15/h4-12,18H,3H2,1-2H3/b17-16- |
Clé InChI |
TWTWWQDWKPRWFI-MSUUIHNZSA-N |
SMILES isomérique |
CC/C(=N/NS(=O)(=O)C1=CC=C(C=C1)C)/C2=CC=CC=C2 |
SMILES canonique |
CCC(=NNS(=O)(=O)C1=CC=C(C=C1)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


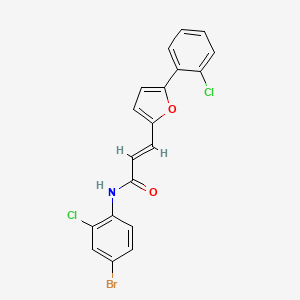
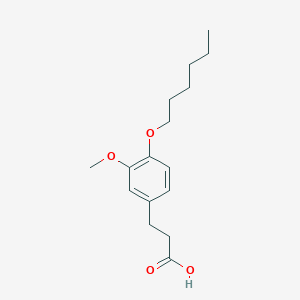
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methylbenzamide](/img/structure/B11938646.png)
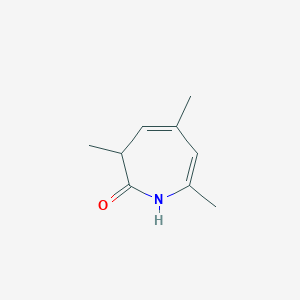

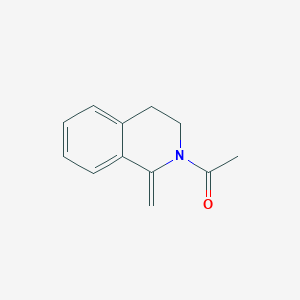
![Ethyl 2-(4-chloro-3-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetate](/img/structure/B11938660.png)
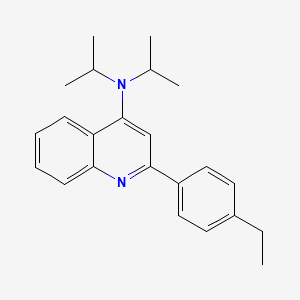
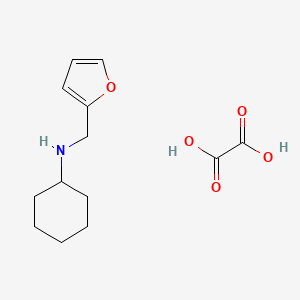
![1-Methyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B11938672.png)

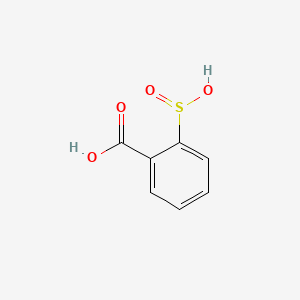
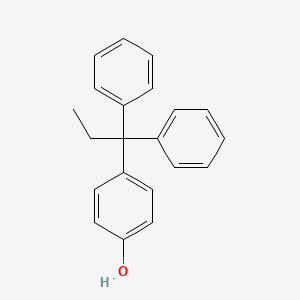
![7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one](/img/structure/B11938699.png)
